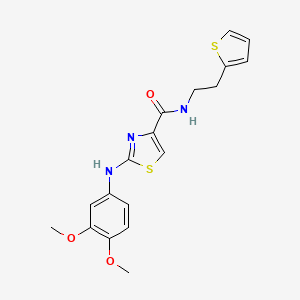

2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide

Description

This compound is a thiazole-based carboxamide derivative featuring a 3,4-dimethoxyphenylamino group at the 2-position of the thiazole ring and a 2-(thiophen-2-yl)ethyl substituent on the carboxamide nitrogen. Its structure combines electron-rich aromatic moieties (methoxy and thiophene groups) with a thiazole core, which is known for diverse biological activities, including anticancer and antimicrobial properties . The compound’s design likely aims to optimize interactions with biological targets such as kinases or enzymes involved in oxidative stress pathways.

Properties

IUPAC Name |

2-(3,4-dimethoxyanilino)-N-(2-thiophen-2-ylethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-23-15-6-5-12(10-16(15)24-2)20-18-21-14(11-26-18)17(22)19-8-7-13-4-3-9-25-13/h3-6,9-11H,7-8H2,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHKZBCXBONWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.

Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions can occur at the carboxamide group.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Recent studies have highlighted the potential of thiazole derivatives in various therapeutic areas:

- Anticancer Activity : Thiazole compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives similar to the target compound have been evaluated against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). These studies often utilize assays like the Sulforhodamine B assay to quantify cell viability post-treatment .

- Antimicrobial Properties : The thiazole ring is known for its antimicrobial activities. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymatic pathways .

- Anti-inflammatory Effects : Some thiazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This makes them candidates for treating conditions like arthritis or inflammatory bowel disease .

Case Studies

Several case studies illustrate the applications of this compound and its analogs:

- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their ability to inhibit MCF7 breast cancer cells. The results indicated that certain modifications to the thiazole structure significantly enhanced anticancer activity compared to standard treatments like cisplatin .

- Antimicrobial Evaluation : Another research project focused on synthesizing various thiazole derivatives and testing their antimicrobial efficacy against clinical isolates of bacteria and fungi. Results showed that specific compounds exhibited potent activity against resistant strains .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and microbial resistance mechanisms. This approach aids in predicting the effectiveness of new derivatives before synthesis .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiazole Derivatives

- Structure : (S)-N-(2-(4-Azidobenzoyl)phenyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide.

- Comparison: Replaces the 3,4-dimethoxyphenyl group with a 3,4,5-trimethoxybenzamido substituent and introduces an azide-functionalized phenyl ring.

- Structure : 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide.

- Comparison : Lacks the thiophen-2-yl-ethyl group but shares the carboxamide-linked aromatic substituent. The 3,4,5-trimethoxyphenyl group is associated with potent microtubule inhibition in anticancer studies .

Thiophene-Containing Analogues

Nitrothiophene carboxamides ():

- Structure : N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11).

- Comparison: Replaces the dimethoxyphenylamino group with a difluorophenyl-thiazole moiety. The nitro group on thiophene enhances electrophilicity, likely contributing to antibacterial activity via redox cycling .

- Structure : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide.

- Comparison : A simpler benzamide derivative with the same 3,4-dimethoxyphenethylamine side chain. This highlights the importance of the thiazole-4-carboxamide core in the target compound for activity modulation .

Antioxidant and Kinase-Targeting Analogues

N-(4-Substituted benzyl)-2-amino-4-aryl-1,3-thiazoles (–10):

- Structure : Secondary amines with aryl-thiazole scaffolds.

- Comparison : The absence of a carboxamide group reduces hydrogen-bonding capacity but improves metabolic stability. These compounds exhibit antioxidant activity via radical scavenging, suggesting the target compound’s thiophene and methoxy groups may similarly influence redox properties .

Physicochemical Data

*LogP estimated using fragment-based methods. Higher lipophilicity in trimethoxy derivatives (Compound 29) may correlate with improved cellular uptake but poorer aqueous solubility.

Anticancer Activity

- Compound 5 (): Exhibits IC₅₀ values <1 µM against HeLa cells, attributed to the 3,4,5-trimethoxyphenyl group’s microtubule-disrupting effects .

- Target Compound: No direct data, but the 3,4-dimethoxyphenylamino group may confer similar microtubule-targeting activity.

Antimicrobial Activity

- Compound 11 (): Shows MIC₉₀ of 2 µg/mL against Staphylococcus aureus, linked to nitro-thiophene-mediated ROS generation .

- Target Compound : Thiophen-2-yl-ethyl group may enhance Gram-positive activity but lacks nitro functionality.

Antioxidant Activity

- N-(4-Bromobenzyl)-2-amino-4-phenylthiazole (): Scavenges 85% of DPPH radicals at 50 µM, outperforming ascorbic acid .

- Target Compound : Methoxy and thiophene groups may synergize for radical scavenging, though experimental validation is needed.

Biological Activity

The compound 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide , often referred to as a thiazole derivative, has garnered attention in recent years due to its promising biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a thiazole ring, a carboxamide group, and a thiophene moiety, which contribute to its biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been evaluated for their effectiveness against various pathogens. In vitro tests revealed that certain derivatives showed minimum inhibitory concentration (MIC) values ranging from to , indicating strong antibacterial activity against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

Thiazole derivatives have also been investigated for their antitumor potential. A series of pyrazole derivatives containing thiazole rings were found to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations. These compounds demonstrated IC50 values that suggest substantial inhibitory effects on cancer cell proliferation .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors. For example, some thiazole derivatives have been shown to inhibit reverse transcriptase activity, which is crucial in viral replication processes . This suggests potential applications in antiviral therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. Modifications at different positions of the thiazole ring and substituents on the phenyl groups can significantly alter potency and selectivity. For example:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| C-2 | Halogenation | Increased potency against specific cancer cell lines |

| N-3 | Alkyl chain extension | Enhanced lipophilicity and bioavailability |

| Carboxamide Group | Structural variation | Altered binding affinity to target enzymes |

These modifications can lead to enhanced pharmacological profiles and reduced side effects.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, one compound exhibited remarkable efficacy against multiple bacterial strains with an MIC significantly lower than standard antibiotics . This study highlights the potential for developing new antimicrobial agents from thiazole-based compounds.

Case Study 2: Antitumor Activity

Another research effort focused on a series of thiazole-containing pyrazoles demonstrated promising results in vitro against BRAF(V600E) mutant melanoma cells. The lead compound achieved an IC50 value indicative of strong antitumor activity, suggesting it could be a candidate for further development in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare thiazole-4-carboxamide derivatives, and how are they optimized for this compound?

- Answer : Thiazole-4-carboxamide derivatives are typically synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) to form amide bonds between thiazole-carboxylic acids and amines. For example, in the synthesis of analogous compounds, Method A (amide coupling) and Method G (ester hydrolysis followed by amidation) are frequently used . Optimization involves adjusting reaction stoichiometry, solvent systems (e.g., DMF or acetonitrile), and catalysts. Lower yields (e.g., 6% for compound 69 in ) highlight the need for controlled reaction times and purification via preparative TLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : Structural confirmation relies on ¹H/¹³C NMR to verify substituent connectivity and ESI-MS for molecular weight validation. Purity is assessed via HPLC (e.g., 98–99% purity in ). For example, the 3,4-dimethoxyphenyl group is identified by aromatic proton signals at δ 6.7–7.1 ppm, while the thiophen-2-yl moiety shows characteristic splitting patterns at δ 7.2–7.5 ppm .

Q. What are the critical parameters for scaling up the synthesis of this compound?

- Answer : Key parameters include:

- Catalyst selection : EDCI/HOBt for efficient coupling .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography or preparative TLC (e.g., n-hexane/ethyl acetate gradients) to isolate high-purity products .

- Yield optimization : Addressing low-yield steps (e.g., <10% in ) via temperature control and inert atmospheres .

Advanced Research Questions

Q. How do substituents on the phenyl and thiophene rings influence the compound’s physicochemical and biological properties?

- Answer : Substituents modulate lipophilicity, solubility, and target binding. For instance:

- 3,4-Dimethoxyphenyl : Enhances electron-donating capacity, potentially improving interaction with hydrophobic enzyme pockets .

- Thiophen-2-yl ethyl group : Introduces π-π stacking potential with aromatic residues in biological targets .

Comparative studies of analogs (e.g., 4-nitrophenyl vs. cyclohexyl substituents in ) reveal that electron-withdrawing groups reduce bioavailability, while bulky groups hinder membrane permeability .

Q. What strategies resolve contradictions in reported synthetic yields for similar thiazole derivatives?

- Reagent purity : Impure starting materials lead to side reactions.

- Reaction monitoring : Real-time TLC or LC-MS helps identify incomplete coupling.

- Workup procedures : Acidic/basic extraction steps may precipitate byproducts.

Reproducibility is improved by standardizing protocols (e.g., anhydrous conditions, degassed solvents) and reporting detailed reaction logs .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s anticancer potential?

- Answer : A robust SAR framework includes:

- Core modifications : Replace thiazole with oxazole/isoxazole to assess ring flexibility (see ).

- Substituent variation : Compare 3,4-dimethoxy vs. 3,4,5-trimethoxy phenyl groups ( ).

- Biological assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) with controls like 5-fluorouracil.

Data analysis should correlate IC₅₀ values with computational docking results (e.g., binding affinity to tubulin or kinases) .

Q. What analytical techniques are recommended to investigate metabolic stability of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.